1-(3-Bromo-2-fluorophenyl)-2-pyrrolidinone
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Overview
Description
1-(3-Bromo-2-fluorophenyl)-2-pyrrolidinone is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidin-2-one moiety. The unique structural features of this compound make it an interesting subject for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-fluorophenyl)-2-pyrrolidinone typically involves the reaction of 3-bromo-2-fluoroaniline with a suitable reagent to introduce the pyrrolidin-2-one moiety. One common method involves the use of iron powder in an ethanol/acetic acid/water mixture at elevated temperatures . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-fluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)-2-pyrrolidinone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoroaniline: A precursor in the synthesis of 1-(3-Bromo-2-fluorophenyl)-2-pyrrolidinone.
3-Fluoro-N-[2-(trifluoro-methyl)phenyl]benzamide: Shares structural similarities with the presence of fluorine and bromine atoms.
4-Bromo-2-fluoroanisole: Another compound with bromine and fluorine atoms on a phenyl ring.
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both bromine and fluorine atoms, along with the pyrrolidin-2-one moiety, distinguishes it from other similar compounds and contributes to its versatility in various applications.
Properties
Molecular Formula |
C10H9BrFNO |
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Molecular Weight |
258.09 g/mol |
IUPAC Name |
1-(3-bromo-2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c11-7-3-1-4-8(10(7)12)13-6-2-5-9(13)14/h1,3-4H,2,5-6H2 |
InChI Key |
AJXRYKPZBODERN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
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